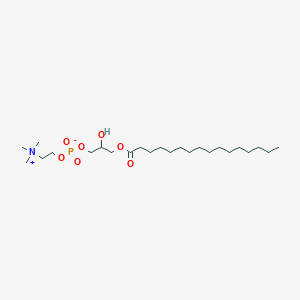
Germaniumtellurid (GeTe)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Germanium telluride (GeTe) is a chemical compound composed of germanium and tellurium, represented by the formula GeTe. It is a member of the chalcogenide family and is known for its phase-change properties, which allow it to transition between amorphous and crystalline states. This unique characteristic makes germanium telluride a valuable material in various technological applications, including data storage and thermoelectric devices .
Wissenschaftliche Forschungsanwendungen
Germanium telluride (GeTe) has a wide range of applications in scientific research:
Data Storage: Its phase-change properties make it an ideal material for phase-change random access memory (PCRAM) devices.
Thermoelectric Devices: Germanium telluride (GeTe)-based materials are used in thermoelectric generators for converting heat into electricity.
Optoelectronics: It is employed in infrared detectors, optical sensors, and other optoelectronic devices.
Wirkmechanismus
Target of Action
Germanium telluride (GeTe) is a phase-change material (PCM) from the chalcogenide family . Its primary targets are data storage devices and non-volatile memory (NVM) technologies . GeTe’s fast structural reversibility and ability to undergo a reversible transition between amorphous and crystalline phases when subjected to optical or electrical pulses make it an ideal material for these applications .
Mode of Action
GeTe interacts with its targets by changing its phase from an amorphous state to a highly conductive crystalline state at approximately 180–230°C temperature . This phase change results in a drop in the material’s resistivity by six orders of magnitude . The phase transitions of GeTe can be fast, reversible, and repeatable, with drastic property changes .
Biochemical Pathways
These phase transitions are driven by external stimuli such as temperature, optical, or electrical pulses . The phase transitions result in changes in resistivity, which are exploited in data storage applications .
Pharmacokinetics
The absorption and distribution of GeTe in a device are determined by the application of external stimuli, while the metabolism and excretion can be likened to the phase transitions it undergoes .
Result of Action
The result of GeTe’s action is a significant change in resistivity, which is exploited in data storage applications . In its crystalline state, GeTe has a low resistivity and behaves like a semiconductor at room temperature. In contrast, its amorphous state has a high resistivity . These drastic changes in the properties of the material have been exploited in data storage applications .
Action Environment
The action of GeTe is influenced by environmental factors such as temperature and the application of optical or electrical pulses . The phase transitions require specific heating and cooling processes known as the thermal actuation method . To achieve the amorphous state, the solid is heated up beyond the melting temperature with a high current pulse in a short amount of time and rapidly quenched or cooled down . Crystallization happens when GeTe is heated to a crystallization temperature lower than the melting temperature with a relatively longer and lower current pulse, and a slow quenching process with the current gradually reduced .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Germanium telluride (GeTe) can be synthesized through several methods. One common approach involves the high-temperature sintering of germanium and tellurium powders in a tube furnace. This process typically requires temperatures around 700°C to 800°C. Another method involves the chemical vapor deposition (CVD) technique, where germanium and tellurium precursors are reacted in a controlled environment to form thin films of germanium telluride .
Industrial Production Methods: In industrial settings, germanium telluride is often produced using melt spinning and hot pressing techniques. These methods involve melting the raw materials and rapidly cooling them to form fine-grained structures. The resulting material is then subjected to hot pressing to enhance its thermoelectric properties .
Analyse Chemischer Reaktionen
Types of Reactions: Germanium telluride (GeTe) undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, it can be oxidized to form germanium dioxide and tellurium dioxide. Reduction reactions can convert germanium telluride back to its elemental forms .
Common Reagents and Conditions: Oxidation reactions typically involve the use of oxygen or other oxidizing agents at elevated temperatures. Reduction reactions may require reducing agents such as hydrogen gas. Substitution reactions can occur in the presence of halogens or other reactive species .
Major Products Formed: The primary products of these reactions include germanium dioxide, tellurium dioxide, and various halides of germanium and tellurium .
Vergleich Mit ähnlichen Verbindungen
- Germanium antimony telluride (GeSbTe)
- Tin telluride (SnTe)
- Germanium selenide (GeSe)
- Germanium sulfide (GeS)
Eigenschaften
CAS-Nummer |
12025-39-7 |
|---|---|
Molekularformel |
GeTe |
Molekulargewicht |
200.2 g/mol |
IUPAC-Name |
germanium;tellurium |
InChI |
InChI=1S/Ge.Te |
InChI-Schlüssel |
VDDXNVZUVZULMR-UHFFFAOYSA-N |
SMILES |
[Ge]=[Te] |
Kanonische SMILES |
[Ge].[Te] |
Key on ui other cas no. |
12025-39-7 |
Piktogramme |
Irritant |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6,7-dimethyl-3-oxo-4-[(2S,3S,4R)-2,3,4,5-tetrahydroxypentyl]quinoxaline-2-carboxamide](/img/structure/B88757.png)
![4-[1-(1-adamantyl)propoxy]-4-oxobutanoic acid](/img/structure/B88762.png)












